N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
CAS No.:
Cat. No.: VC14952190
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22FN3O3 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Standard InChI | InChI=1S/C22H22FN3O3/c1-14(2)13-25-20(28)17-5-3-4-6-18(17)26-19(27)11-12-22(25,26)21(29)24-16-9-7-15(23)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,24,29) |
| Standard InChI Key | VXKHHGHBNMMUND-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. It features a unique bicyclic structure, combining a tetrahydropyrrolo ring with a quinazoline moiety. The presence of a fluorine atom and an isobutyl group contributes to its distinctive chemical properties and potential biological activities.
Synthesis
The synthesis of N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves multi-step organic reactions. Common methods include condensation reactions, which might require specific reagents and conditions to form the desired bicyclic structure .
Potential Applications
Quinazoline derivatives, including this compound, are of interest in therapeutic contexts due to their diverse biological activities. Research into these compounds often focuses on their potential as pharmaceutical agents, though specific applications for this compound are not detailed in available literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume